molecular formula C11H11N3O2 B12740219 3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- CAS No. 91857-82-8

3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl-

Cat. No.: B12740219
CAS No.: 91857-82-8
M. Wt: 217.22 g/mol
InChI Key: WHJRNKNQPITWBI-UHFFFAOYSA-N
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Description

3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an amino group at the 4-position, a methyl group at the 1-position, and a phenyl group at the 5-position, making it a valuable scaffold for various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with carbonyl compounds. For instance, the reaction of methylhydrazine with acetylenic ketones in ethanol can yield the desired pyrazole derivative . Industrial production methods often employ multicomponent reactions and transition-metal catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common reagents used in these reactions include molecular iodine, hydrazines, and acetylenic ketones . Major products formed from these reactions include substituted pyrazoles and pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling pathways . By binding to these targets, the compound can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- include:

The uniqueness of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

91857-82-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-amino-1-methyl-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c1-14-10(7-5-3-2-4-6-7)8(12)9(13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)

InChI Key

WHJRNKNQPITWBI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)N)C2=CC=CC=C2

Origin of Product

United States

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